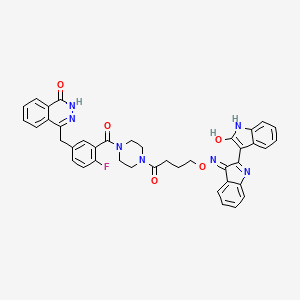
Parp1-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parp1-IN-16 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), a nuclear enzyme involved in various cellular processes, including DNA repair, chromatin remodeling, and transcriptional regulation. PARP1 inhibitors have gained significant attention in the field of cancer therapy due to their ability to exploit synthetic lethality in tumor cells with defective DNA repair mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Parp1-IN-16 involves multiple steps, including halogenation, esterification, and hydrolysis reactions. One of the key intermediates in the synthesis is 6-chloro-5-nitronicotinic acid methyl ester, which is prepared by dissolving 4-hydroxy-3-nitropyridine-5-carboxylic acid in toluene, followed by the addition of thionyl chloride and methanol under controlled temperature conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and cost-effectiveness. The process involves large-scale reactions with precise control over reaction conditions to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Parp1-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Parp1-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of poly (ADP-ribose) polymerase 1 inhibition and its effects on DNA repair processes.
Biology: Employed in research to understand the role of poly (ADP-ribose) polymerase 1 in cellular stress responses and gene expression regulation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in tumors with defective DNA repair mechanisms.
Industry: Utilized in the development of new drugs and therapeutic agents targeting poly (ADP-ribose) polymerase 1.
Wirkmechanismus
Parp1-IN-16 exerts its effects by selectively inhibiting the activity of poly (ADP-ribose) polymerase 1. This inhibition prevents the enzyme from catalyzing the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, thereby disrupting DNA repair processes. The molecular targets and pathways involved include the base excision repair pathway and the regulation of chromatin structure .
Vergleich Mit ähnlichen Verbindungen
Parp1-IN-16 is compared with other poly (ADP-ribose) polymerase 1 inhibitors such as olaparib, talazoparib, niraparib, rucaparib, and veliparib. While all these compounds share the common mechanism of poly (ADP-ribose) polymerase 1 inhibition, this compound exhibits higher selectivity and potency in certain cellular contexts. This uniqueness makes it a valuable tool in both research and therapeutic applications .
List of Similar Compounds
- Olaparib
- Talazoparib
- Niraparib
- Rucaparib
- Veliparib
Eigenschaften
Molekularformel |
C40H34FN7O5 |
|---|---|
Molekulargewicht |
711.7 g/mol |
IUPAC-Name |
4-[[4-fluoro-3-[4-[4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutanoyl]piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C40H34FN7O5/c41-30-16-15-24(23-33-25-8-1-2-9-26(25)38(50)45-44-33)22-29(30)40(52)48-19-17-47(18-20-48)34(49)14-7-21-53-46-36-28-11-4-6-13-32(28)42-37(36)35-27-10-3-5-12-31(27)43-39(35)51/h1-6,8-13,15-16,22,43,51H,7,14,17-21,23H2,(H,45,50)/b46-36+ |
InChI-Schlüssel |
IWXKAQLLVWIQNP-YSYMSCJYSA-N |
Isomerische SMILES |
C1CN(CCN1C(=O)CCCO/N=C/2\C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F |
Kanonische SMILES |
C1CN(CCN1C(=O)CCCON=C2C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


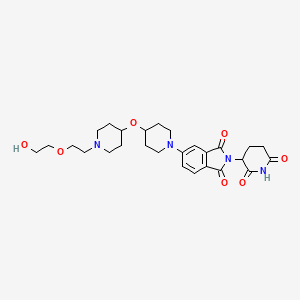
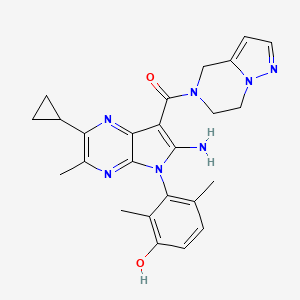


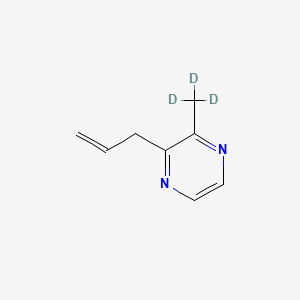
![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)

![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)
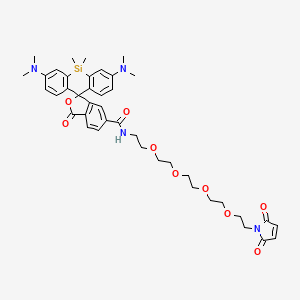

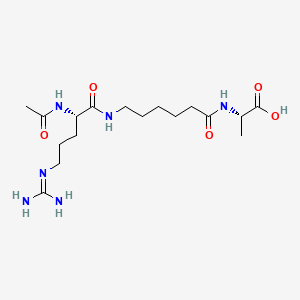
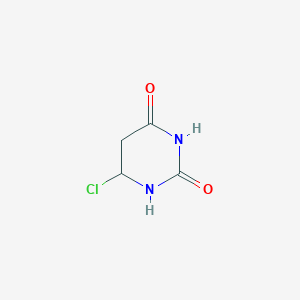
![(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid](/img/structure/B12368403.png)
![1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)
